molecular formula C13H16BClO4 B6323878 Methyl 2-chloro-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate CAS No. 2096997-48-5

Methyl 2-chloro-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate

Cat. No.: B6323878
CAS No.: 2096997-48-5
M. Wt: 282.53 g/mol
InChI Key: YEDMYUNMZRRKHM-UHFFFAOYSA-N
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Description

Methyl 2-chloro-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate is an organic compound with the molecular formula C13H16BClO4. This compound is characterized by the presence of a boron-containing dioxaborinane ring attached to a benzoate moiety. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-chloro-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate can be synthesized through a multi-step process. One common method involves the reaction of 2-chloro-5-bromomethylbenzoate with 5,5-dimethyl-1,3,2-dioxaborinane in the presence of a palladium catalyst. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a specific temperature, usually around 80-100°C, and stirred for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems for temperature control, mixing, and purification can enhance the reproducibility and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding boronic acids or esters.

    Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as triethylamine.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Products include various substituted benzoates.

    Oxidation: Products include boronic acids or esters.

    Reduction: Products include alcohols derived from the ester group.

Scientific Research Applications

Methyl 2-chloro-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of boronic esters and acids.

    Biology: Employed in the development of boron-containing drugs and as a reagent in biochemical assays.

    Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the synthesis of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-chloro-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate involves its interaction with various molecular targets. The boron atom in the dioxaborinane ring can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and catalysis. The ester group can undergo hydrolysis to release the active boronic acid, which can then participate in further chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-chloro-5-(5,5-dimethyl-1,3,2-dioxaphosphorinane-2-yl)benzoate
  • Methyl 2-chloro-5-(5,5-dimethyl-1,3,2-dioxaphospholane-2-yl)benzoate

Uniqueness

Methyl 2-chloro-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate is unique due to the presence of the boron-containing dioxaborinane ring, which imparts distinct chemical reactivity and biological activity compared to its phosphorus-containing analogs. The boron atom’s ability to form reversible covalent bonds with diols and other nucleophiles makes it particularly valuable in applications requiring molecular recognition and catalysis.

Properties

IUPAC Name

methyl 2-chloro-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BClO4/c1-13(2)7-18-14(19-8-13)9-4-5-11(15)10(6-9)12(16)17-3/h4-6H,7-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEDMYUNMZRRKHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCC(CO1)(C)C)C2=CC(=C(C=C2)Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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